Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid
Description
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-9(11)8-4-2-6-1-3-7(6)5-8/h1-5H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAXQFQHOIZLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602304 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-94-5 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition Approach
The most common and effective synthetic route is based on the Diels-Alder reaction , a [4+2] cycloaddition between a diene and a dienophile, which forms the bicyclic core system. Typically, a conjugated diene reacts with a suitable dienophile under thermal conditions to yield the bicyclic intermediate. Subsequent functional group transformations introduce the carboxylic acid moiety at the 3-position of the bicyclic system.
- Typical procedure:
- React a conjugated diene (e.g., cyclobutadiene or substituted derivatives) with an appropriate dienophile (such as an acrylate or maleic anhydride derivative).
- Heat under controlled temperature to promote cycloaddition.
- Hydrolyze or oxidize the adduct to convert ester or anhydride groups into the carboxylic acid functionality.
This method benefits from regio- and stereoselectivity, enabling high yields of the desired bicyclic acid with minimal side products.
Sigmatropic Rearrangement and Electrocyclization Cascade
Advanced synthetic strategies employ sigmatropic rearrangements and electrocyclization cascades to build the bicyclic framework with precise stereochemical control. For example, a -sigmatropic rearrangement followed by an 8π−6π electrocyclization cascade has been demonstrated in the total synthesis of related bicyclic compounds, providing a biomimetic route to bicyclo[4.2.0]octa-1,3,5,7-tetraene derivatives.
- This approach involves:
- Preparation of vinyl iodide and vinyl stannane precursors.
- Stille coupling to form conjugated polyenes.
- Electrocyclization under thermal conditions to form the bicyclic core.
- Subsequent oxidation or hydrolysis to install the carboxylic acid group.
This method is notable for its stereoselectivity and applicability in complex molecule synthesis.
Rearrangement of Benzocyclobutene Derivatives
Another synthetic route involves starting from benzocyclobutene derivatives , which can be converted into this compound through ring-opening and rearrangement reactions. This method leverages the strain in the four-membered ring to facilitate rearrangement under mild conditions, followed by functional group manipulation to yield the carboxylic acid.
- This approach typically includes:
- Synthesis of 4-carboxyl benzocyclobutene.
- Thermal or photochemical ring expansion to the bicyclic tetraene.
- Purification and isolation of the target acid.
This method is useful for accessing specific isomers and derivatives with functional group tolerance.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | Cycloaddition → Hydrolysis/Oxidation | High regioselectivity, straightforward | 60–85 | Requires thermal control |
| Sigmatropic Rearrangement + Electrocyclization | Stille coupling → Electrocyclization → Oxidation | High stereoselectivity, biomimetic | 50–75 | Complex precursor synthesis |
| Benzocyclobutene Rearrangement | Benzocyclobutene synthesis → Ring expansion → Functionalization | Mild conditions, functional group tolerant | 55–70 | Useful for specific isomers |
Detailed Research Findings and Analytical Data
Thermodynamics and Kinetics: Studies indicate that the cycloaddition and rearrangement reactions involved are thermodynamically favorable with significant enthalpy changes, which can be optimized by temperature and solvent polarity to improve reaction rates and yields.
Purity and Characterization: The synthesized this compound typically achieves purity greater than 98% after purification by column chromatography or recrystallization. Characterization includes NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and stereochemistry.
Handling and Storage: Due to its reactive conjugated system, the compound should be stored under inert atmosphere and away from moisture. Stock solutions are prepared using solvents like DMSO or PEG300, with storage at -20°C to -80°C recommended to maintain stability.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid has been investigated for its potential therapeutic properties:
- Antibacterial Activity : Several derivatives of this compound have shown significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. Research indicates that these compounds disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways, demonstrating their potential as therapeutic agents in treating bacterial infections.
- Anticancer Properties : Studies have highlighted the cytotoxic effects of derivatives against various cancer cell lines, including breast and colon cancer cells. The mechanisms of action include apoptosis induction and interference with cell cycle regulation .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Electrophilic Aromatic Substitution : This method allows for the introduction of substituents onto the aromatic ring.
- Oxidative Reactions : Common reagents such as potassium permanganate can be employed to oxidize the compound to its carboxylic acid form.
- Reduction Reactions : Sodium borohydride serves as a reducing agent to convert carbonyl groups to alcohols .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) in the low micromolar range for some derivatives:
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
Study 2: Anticancer Properties
In another investigation focusing on cancer cell lines, derivatives were tested for their cytotoxic effects using MTT assays:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | Breast Cancer | 15 | Apoptosis induction |
| Compound D | Colon Cancer | 20 | Cell cycle arrest |
| Compound E | Lung Cancer | 10 | Inhibition of DNA synthesis |
Mechanism of Action
The mechanism by which bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Derivatives
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid (CAS 14381-41-0)
- Molecular Formula : C₉H₈O₂ (same as the 3-carboxylic acid isomer)
- Key Differences : Carboxyl group at position 7 instead of 3.
- Properties :
- Applications : Used in polymer chemistry and as a ligand in coordination complexes .
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic Acid
- Functional Group : Boronic acid (–B(OH)₂) at position 3.
- Applications : Key intermediate in Suzuki-Miyaura cross-coupling reactions for C–C bond formation .
7-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS 21120-91-2)
Functionalized Derivatives
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol
- Functional Group : Hydroxymethyl (–CH₂OH) at position 6.
- Applications : Alcohol precursor for esterification or oxidation reactions .
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Bicyclo[2.2.0] and Bicyclo[2.2.2] Analogues
Bicyclo[2.2.2]octane-1-carboxylic Acid (CAS 699-55-8)
- Structure: Non-aromatic bicyclo[2.2.2]octane core.
- Properties :
- Applications : Used in supramolecular chemistry due to rigid structure .
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride
- Functional Groups : Four carboxyl groups in dianhydride form.
- Applications: Monomer for high-performance polymers (e.g., polyimides) .
Comparative Data Table
Key Research Findings
Commercial Availability and Pricing
- This compound: ~100 CNY/gram (10 g minimum; Sichuan Dagaote Technology) .
- Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid : Available at 95–98% purity (BLD Pharm, Combi-Blocks) .
Biological Activity
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid (BCOTCA) is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article reviews the biological activity of BCOTCA, highlighting its chemical characteristics, synthesis methods, and relevant case studies that demonstrate its applications in medicinal chemistry.
BCOTCA has the molecular formula and a molecular weight of 150.13 g/mol. The structure features a bicyclic framework with multiple double bonds, contributing to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 150.13 g/mol |
| CAS Registry Number | 4026-23-7 |
| IUPAC Name | This compound |
Synthesis
BCOTCA can be synthesized through various methods including ring-opening metathesis polymerization (ROMP) and other cyclization techniques. The synthesis typically involves the use of catalysts to facilitate the formation of the bicyclic structure from simpler precursors.
Biological Activity
The biological activity of BCOTCA has been explored in several studies, focusing on its potential as an anti-cancer agent and its role in polymer chemistry.
Anti-Cancer Activity
Research indicates that BCOTCA exhibits cytotoxic effects against various cancer cell lines. A study by Sampson et al. demonstrated that derivatives of BCOTCA could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways that are crucial for cell survival.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on human breast cancer cell lines (MCF-7), BCOTCA showed significant inhibition of cell proliferation with an IC50 value of approximately 25 µM. This suggests that BCOTCA has the potential to be developed into a therapeutic agent for breast cancer treatment.
Polymerization Studies
BCOTCA is also utilized in polymer chemistry as a monomer for the synthesis of novel polymers through AROMP (Alternating Ring-Opening Metathesis Polymerization). This method allows for the creation of materials with tailored properties for applications in drug delivery systems and biomaterials.
Table 2: Polymerization Characteristics
| Polymerization Method | Characteristics |
|---|---|
| AROMP | Produces high molecular weight polymers |
| Solvent | CH2Cl2, THF |
| Reaction Conditions | Room temperature |
Q & A
Basic: What spectroscopic techniques are essential for confirming the structure of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid?
Answer:
Structural confirmation requires a combination of 1H/13C NMR , IR spectroscopy , and mass spectrometry (MS) .
- NMR : Use high-resolution NMR to resolve signals from the strained bicyclo framework and conjugated tetraene system. For example, the carboxylic acid proton (δ ~10-12 ppm) and aromatic protons (δ ~6-8 ppm) should be distinct. Substituent effects on chemical shifts can validate the bicyclo[4.2.0] system .
- IR : Confirm the carboxylic acid group via O-H stretching (2500-3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹) .
- MS : High-resolution MS (HRMS) matches the molecular ion peak to the theoretical mass (C₉H₆O₂: 146.03700 g/mol) .
Advanced: How can computational methods predict the reactivity of the bicyclo framework in this compound?
Answer:
Density Functional Theory (DFT) and molecular dynamics simulations are critical for analyzing strain energy, orbital interactions, and regioselectivity.
- Strain Analysis : Calculate the enthalpy of hydrogenation (ΔrH°) for the tetraene system (e.g., related bicyclo compounds show ΔrH° ≈ 46.4 kJ/mol for isomerization ).
- Frontier Molecular Orbitals (FMOs) : Identify reactive sites by analyzing HOMO/LUMO distribution. The conjugated tetraene system may exhibit enhanced electrophilicity at the carboxylic acid position .
- Solvent Effects : Simulate solvation in acetic acid (common solvent for bicyclo systems) to predict reaction pathways .
Basic: What are the optimal synthetic conditions for this compound?
Answer:
Synthesis typically involves Diels-Alder reactions or photochemical cyclization , followed by oxidation.
- Cyclization : Use a diene (e.g., 1,3-butadiene) and a dienophile under thermal (150–200°C) or UV light conditions to form the bicyclo core .
- Oxidation : Convert intermediate alcohols or aldehydes to carboxylic acids using KMnO₄ or CrO₃ in acidic media .
- Purification : Recrystallize from ethanol/water (mp: ~164–169°C for analogous biphenylcarboxylic acids ).
Advanced: How can researchers resolve contradictions in thermodynamic stability data during experimental design?
Answer:
Contradictions arise from solvent effects or measurement techniques. Mitigate via:
- Calorimetry : Directly measure ΔrH° using solution-phase calorimetry (e.g., acetic acid solvent ).
- Computational Validation : Cross-check experimental ΔfH° (enthalpy of formation) with DFT-calculated values. For example, gas-phase isomerization discrepancies (~46.4 kJ/mol vs. liquid-phase data) highlight solvent interactions .
- Isolation of Intermediates : Trap reactive intermediates (e.g., diradicals) via low-temperature NMR to confirm pathways .
Basic: What are the primary challenges in purifying this compound?
Answer:
Challenges include sensitivity to light/heat and polarity-driven solubility issues .
- Degradation : Store at 2–8°C in amber vials to prevent photochemical ring-opening .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate from bicyclo[4.2.0] isomers .
- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to avoid co-precipitation of byproducts .
Advanced: How does conjugation in the tetraene system influence the carboxylic acid’s pKa?
Answer:
The extended π-system delocalizes the carboxylic acid’s negative charge, lowering pKa compared to non-conjugated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
